molecular formula C7H4BrF2NO2 B6254717 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid CAS No. 1105985-14-5

2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B6254717
CAS No.: 1105985-14-5
M. Wt: 252
InChI Key:
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Description

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H4BrF2NO2. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves the bromination of 6-(difluoromethyl)pyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol under reflux conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in suitable solvents.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.

    Oxidation and Reduction Reactions: Carboxylates or alcohols derived from the carboxylic acid group.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Comparison with Similar Compounds

  • 2-Bromo-6-chloropyridine
  • 2-Bromo-6-methoxypyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Comparison: 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both a difluoromethyl group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse synthetic and functional applications.

Properties

CAS No.

1105985-14-5

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252

Purity

95

Origin of Product

United States

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